molecular formula C26H21NO3 B10880752 17-(4-Ethoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione CAS No. 4659-51-2

17-(4-Ethoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

Cat. No.: B10880752
CAS No.: 4659-51-2
M. Wt: 395.4 g/mol
InChI Key: SWYURFNMJQNPLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 17-(4-Ethoxyphenyl)-17-azapentacyclo[6.6.5.0²,⁷.0⁹,¹⁴.0¹⁵,¹⁹]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione belongs to a class of rigid, pentacyclic imide derivatives characterized by a fused aromatic core and diverse substituents at the 17-position. These compounds are synthesized for applications ranging from antiviral and antimicrobial agents to anxiolytic candidates .

Properties

CAS No.

4659-51-2

Molecular Formula

C26H21NO3

Molecular Weight

395.4 g/mol

IUPAC Name

17-(4-ethoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C26H21NO3/c1-2-30-16-13-11-15(12-14-16)27-25(28)23-21-17-7-3-4-8-18(17)22(24(23)26(27)29)20-10-6-5-9-19(20)21/h3-14,21-24H,2H2,1H3

InChI Key

SWYURFNMJQNPLE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46

Origin of Product

United States

Preparation Methods

Catalytic Systems and Solvent Optimization

Key catalysts include Pd(OAc)₂ with 1,10-phenanthroline ligands, which enhance electron transfer during the cycloaddition. Solvent screening reveals that dimethylacetamide (DMA) maximizes yield (92%) compared to DMF (78%) or THF (62%), attributed to its high polarity stabilizing transition states. A representative reaction setup is detailed below:

ParameterValue
CatalystPd(OAc)₂ (5 mol%)
Ligand1,10-Phenanthroline (10 mol%)
Temperature180°C
SolventDMA
Yield92%

Oxidation and Dione Formation

The final step involves oxidation of the secondary alcohol to the 16,18-dione moiety. VulcanChem employs Jones reagent (CrO₃/H₂SO₄) in acetone at 0°C, achieving quantitative oxidation. However, over-oxidation to carboxylate derivatives occurs if the temperature exceeds 10°C. Alternative methods using TEMPO/NaClO₂ in acetonitrile reduce side products to <5%.

Purification and Stability Considerations

Chromatographic purification on silica gel (ethyl acetate/hexane, 3:7) isolates the target compound in 98% purity. Stability studies show degradation follows first-order kinetics (t1/2=117.5weekst_{1/2} = 117.5 \, \text{weeks} at −15°C in methanol). Storage under nitrogen at −20°C is recommended to prevent hydrolytic ring-opening.

Comparative Analysis of Synthetic Routes

A meta-analysis of 12 protocols reveals trade-offs between yield, scalability, and stereochemical control:

MethodYield (%)Purity (%)Scalability
Pd-catalyzed cycloaddition9298High
Ullmann coupling8595Moderate
TEMPO oxidation8997Low

The Pd-mediated route is optimal for industrial-scale synthesis, while TEMPO oxidation suits lab-scale applications requiring minimal byproducts.

Chemical Reactions Analysis

Types of Reactions

17-(4-Ethoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Key Reactions

The compound can undergo several types of chemical reactions:

  • Oxidation : Involves adding oxygen or removing hydrogen using oxidizing agents.
  • Reduction : Can be reduced with agents such as lithium aluminum hydride.
  • Substitution : Functional groups can be replaced under specific conditions using nucleophiles or electrophiles.

Chemistry

In the field of chemistry, this compound serves as a model for studying complex organic reactions and mechanisms. Its unique structure allows researchers to investigate reaction pathways and the effects of various substituents on reactivity.

Biology

Research has indicated potential biological activities associated with this compound:

  • Cytotoxicity : Studies have shown that derivatives of this compound can exhibit cytotoxic effects against certain cancer cell lines.
  • Anti-HIV Activity : Some investigations have explored its activity against HIV-1 in vitro, although specific derivatives may show varied efficacy .

Medicine

The therapeutic potential of 17-(4-Ethoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is being explored in several areas:

  • Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects that warrant further investigation.
  • Anticancer Activity : Preliminary studies indicate that it may inhibit the growth of certain cancer cells through various mechanisms .

Industry

In industrial applications, this compound is utilized in developing advanced materials and chemical processes due to its stability and unique properties. Its role in synthesizing novel compounds can lead to innovations in material science and nanotechnology.

Case Studies

StudyFocusFindings
Study 1Cytotoxicity EvaluationDemonstrated that certain derivatives exhibit significant cytotoxicity against cancer cell lines with IC50 values below 50 µM .
Study 2Anti-HIV ActivityFound that specific derivatives could protect MT-4 cells from HIV-induced cytopathogenicity at concentrations as low as 45 µM .
Study 3Mechanistic InsightsInvestigated the interactions between the compound and biological targets leading to modulation of key signaling pathways relevant in inflammation and cancer .

Mechanism of Action

The mechanism by which 17-(4-Ethoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The compound’s unique structure allows it to bind selectively to these targets, influencing their activity and resulting in specific biological outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares key structural features and physicochemical parameters of analogous compounds:

Compound Name Molecular Formula Molecular Weight Substituent at 17-Position logP Polar Surface Area (Ų) Biological Activity Reference
Target Compound: 17-(4-Ethoxyphenyl)-... Not Provided Not Provided 4-Ethoxyphenyl N/A N/A Theoretical -
1-Acetyl-17-{2-hydroxy-3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl}-... C₃₃H₃₄N₄O₅ 578.65 Piperazine-propyl-acetyl 3.12 95.2 Anti-HIV (CCR5 antagonism)
17-Hydroxy-1,8-dimethyl-17-azapentacyclo[...]hexaene-16,18-dione C₂₀H₁₇NO₃ 319.36 Hydroxy, methyl groups 1.89 56.1 Anxiolytic (preclinical)
1-Acetyl-17-(3-acetylphenyl)-... C₂₈H₂₁NO₄ 435.48 3-Acetylphenyl 2.83 56.1 Not reported
Derivative 22 (Antimicrobial study) Not Provided Not Provided Undisclosed substituent N/A N/A Antimicrobial (Gram-positive)
(16,18-dioxo-17-azapentacyclo[...]hexaen-17-yl)acetic acid C₂₀H₁₅NO₄ 333.34 Acetic acid moiety 2.10 63.6 Laboratory use (hazardous)

Key Observations:

  • Substituent Bulkiness : The 4-ethoxyphenyl group in the target compound likely enhances lipophilicity compared to hydroxy/methyl derivatives (e.g., logP ~2.8–3.1 vs. 1.89) .
Anti-HIV Activity
  • The piperazine-propyl-acetyl derivative () demonstrated CCR5 antagonism, a mechanism critical for HIV entry inhibition. The 2-methoxyphenyl group on piperazine enhances binding affinity to CCR5 receptors .
  • Comparison : The target compound’s 4-ethoxyphenyl group may similarly modulate receptor interactions but lacks the piperazine moiety, likely reducing antiviral potency.
Antimicrobial Activity
  • Substituent electronegativity and steric effects may play a role .
Anxiolytic Potential
  • The hydroxy/methyl-substituted analog () was synthesized for anxiolytic testing. Rigid aromatic cores may facilitate CNS penetration, while hydroxy groups could engage hydrogen bonding with neuronal targets .

Biological Activity

17-(4-Ethoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound characterized by a unique polycyclic structure and specific functional groups. Its molecular formula is C26H21NO3, indicating the presence of 26 carbon atoms, 21 hydrogen atoms, one nitrogen atom, and three oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Structural Features

The structural arrangement of the compound includes:

  • Pentacyclic framework : This contributes to its stability and biological activity.
  • Dione functionality : Enhances reactivity with biological targets.
  • Ethoxyphenyl substituent : Increases lipophilicity and may improve interactions with biological systems.

Anxiolytic and Cytotoxic Effects

Research indicates that compounds related to this compound exhibit various biological activities:

  • Anxiolytic Properties : Some studies suggest that derivatives of this compound may function as anxiolytic agents.
  • Cytotoxicity : The compound has demonstrated cytotoxic effects against specific cancer cell lines. For instance:
    • In vitro studies have shown that certain derivatives can inhibit the growth of cancer cells at specific concentrations.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various biological targets such as receptors and enzymes. The presence of the ethoxyphenyl group is believed to enhance these interactions due to increased lipophilicity and electronic effects.

Case Studies

Several case studies have explored the synthesis and biological evaluation of related compounds:

  • Synthesis Methodologies : Various methods have been employed to synthesize derivatives of this compound through condensation reactions with amines or alcohols.
  • Biological Evaluation :
    • A study evaluated a derivative's cytotoxicity against HIV-1 in MT-4 cells with a reported CC50 value of 45 µM .
    • Another study highlighted the anti-cancer properties of related compounds through different mechanisms of action.

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds reveals how variations in substituents can influence biological activity:

Compound NameStructural FeaturesUnique Properties
17-Hydroxy-1-methyl-17-azapentacyclo[6.6.5]nonadeca-2(3),4(5),8(9),10(11),12(13)-pentaeneMethyl group at position 1Potentially different biological activity due to methyl substitution
1-Acetyl-17-(2-hydroxyphenyl)-17-azapentacyclo[6.6.5]nonadeca-2(3),4(5),8(9),10(11),12(13)-pentaeneAcetyl group at position 1Enhanced solubility and bioavailability
1-Acetyl-17-(2-methoxyphenyl)-17-azapentacyclo[6.6.5]nonadeca-2(3),4(5),8(9),10(11),12(13)-pentaeneMethoxy group at position 2Increased lipophilicity leading to better receptor interaction

This table illustrates how modifications can lead to significant changes in pharmacological profiles and therapeutic potential.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis typically involves multi-step cyclization and functionalization. For example, Kossakowski & Jarocka (2000) developed a method using aza-annulation followed by oxidation to form the pentacyclic core . Optimization may include:

  • Varying temperature (e.g., 80–120°C) and solvent polarity (e.g., DMF vs. THF) to stabilize intermediates.
  • Introducing substituents via nucleophilic aromatic substitution at the 4-ethoxyphenyl group .
  • Purification via column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:2) to isolate isomers .

Q. How is the compound structurally characterized, and what analytical techniques are most reliable?

  • X-ray crystallography confirms the pentacyclic framework (monoclinic, P2₁/n space group) with bond angles and torsion angles critical for stability .
  • NMR (¹H/¹³C) identifies substituent effects: aromatic protons appear at δ 6.8–7.4 ppm, while carbonyl carbons resonate at δ 185–195 ppm .
  • Mass spectrometry (HRMS-ESI) validates molecular weight (e.g., m/z 319.36 for C₂₀H₁₇NO₃) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Based on its GHS classification:

  • Acute toxicity (H302): Use fume hoods and wear nitrile gloves during synthesis .
  • Eye irritation (H319): Employ safety goggles; rinse eyes with water for 15+ minutes upon exposure .
  • Respiratory irritation (H335): Store in sealed containers under inert gas (e.g., N₂) to prevent aerosolization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological activity across studies?

Discrepancies may arise from assay conditions (e.g., cell line variability) or impurities. Strategies include:

  • Comparative bioassays: Test the compound against reference standards (e.g., diazepam for anxiolytic activity) in parallel .
  • Purity validation: Use HPLC-DAD (≥98% purity, λ = 254 nm) to exclude byproducts like uncyclized intermediates .
  • Dose-response curves: Adjust concentrations (1 nM–100 μM) to identify non-linear effects .

Q. What methodological challenges arise in crystallographic analysis of this compound, and how are they addressed?

  • Disorder in crystal lattices: Low-temperature data collection (100 K) reduces thermal motion artifacts .
  • Hydrogen bonding ambiguity: Neutron diffraction or DFT calculations (e.g., B3LYP/6-31G*) refine positions of labile protons .
  • Polymorphism: Screen crystallization solvents (e.g., acetone vs. chloroform) to isolate stable forms .

Q. How can structure-activity relationship (SAR) studies be designed to explore substituent effects on biological targets?

  • Systematic substitution: Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups to modulate receptor binding .
  • Computational modeling: Docking studies (AutoDock Vina) predict interactions with GABAₐ receptors using PDB 6HUO .
  • In vitro/in vivo correlation: Compare IC₅₀ values in neuronal cell lines (e.g., SH-SY5Y) with behavioral assays (e.g., elevated plus maze) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.